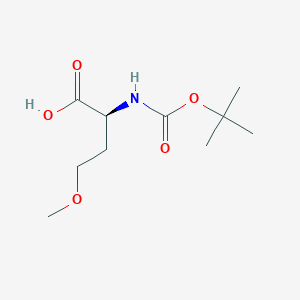![molecular formula C8H10Cl2N4 B2700264 Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride CAS No. 2413898-71-0](/img/structure/B2700264.png)
Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical chemistry. This compound is part of the imidazo[1,2-a]pyridine family, known for its versatile applications in medicinal chemistry and material science .
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride, also known as EN300-26620812, is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry
Mode of Action
The mode of action of EN300-26620812 involves the direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization is achieved through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines, such as en300-26620812, through radical reactions can lead to a variety of imidazo[1,2-a]pyridine derivatives . These derivatives can potentially interact with various biochemical pathways, leading to downstream effects.
Result of Action
The functionalization of imidazo[1,2-a]pyridines, such as en300-26620812, can lead to a variety of imidazo[1,2-a]pyridine derivatives . These derivatives can potentially interact with various cellular targets, leading to a range of molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride plays a role in biochemical reactions, particularly as a covalent inhibitor in cancer treatment . It interacts with various enzymes and proteins, including KRAS G12C, a protein involved in cell signaling pathways . The nature of these interactions involves the compound acting as a covalent warhead, binding to the protein and inhibiting its function .
Cellular Effects
The effects of this compound on cells are significant. It has been found to inhibit the growth of various cancer cells, including KRAS G12C-mutated NCI-H358 cells . This compound influences cell function by impacting cell signaling pathways and gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride can be achieved through various methods. Some common synthetic routes include:
Condensation Reactions: Involving the reaction of halo-carbonyl compounds with 2-aminopyridines.
Multicomponent Reactions: One-pot condensation of aldehyde, isonitriles, and 2-aminopyridines.
Oxidative Coupling: Utilizing transition metal catalysis for the direct functionalization of the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods: Industrial production methods often involve large-scale multicomponent reactions and oxidative coupling processes, which are optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis strategies.
Substitution: Palladium-catalyzed arylation of the inert β-C (sp2)–H bond.
Radical Reactions: Direct functionalization through radical reactions.
Common Reagents and Conditions:
Oxidation Reagents: Metal-free oxidants and photocatalysts.
Substitution Reagents: Palladium catalysts and aryl halides.
Major Products: The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which are valuable in pharmaceutical applications .
Applications De Recherche Scientifique
Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.
Imidazo[1,5-a]pyridine Derivatives: These compounds are known for their luminescent properties and are used in optoelectronic devices and imaging.
The uniqueness of this compound lies in its specific functional groups and the ability to undergo diverse chemical reactions, making it a valuable compound in various research fields .
Propriétés
IUPAC Name |
imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.2ClH/c9-7(10)6-2-1-4-12-5-3-11-8(6)12;;/h1-5H,(H3,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEUXMBGGGRXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2700187.png)

![2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol](/img/structure/B2700190.png)


![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2700195.png)

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2700197.png)
![3-[(2-hydroxyethyl)thio]-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B2700198.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2700199.png)

![2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2700204.png)
